molecular formula C11H15N3O B7858751 (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone

货号: B7858751
分子量: 205.26 g/mol
InChI 键: LGABWIHJDDSFAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a small-molecule organic compound featuring a pyridine ring substituted with an amino group at the 6-position and a piperidin-1-yl group linked via a methanone bridge at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the amino group and a balance of lipophilicity from the piperidine moiety.

属性

IUPAC Name

(6-aminopyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-5-4-9(8-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGABWIHJDDSFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

  • Starting Materials: : The synthesis begins with 6-aminopyridine-3-carboxylic acid as the starting material.

  • Activation: : The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Coupling Reaction: : The acid chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et₃N) to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

化学反应分析

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group (if present) can be reduced to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyridine derivatives.

科学研究应用

Modulation of TRPC6 Channels

One of the primary applications of (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone is its role in modulating the transient receptor potential channel 6 (TRPC6). Research indicates that compounds targeting TRPC6 can be beneficial in treating conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular diseases. The modulation of TRPC6 has been linked to the regulation of vascular smooth muscle cell proliferation, which is critical in managing PAH and related disorders .

Cancer Treatment

The compound has also been studied for its potential in cancer therapy. It functions as an inhibitor of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. Inhibitors like (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone have shown promise in preclinical models for their ability to suppress tumor growth by interfering with mTOR signaling pathways . This makes it a candidate for further development in oncology.

Treatment of Cardiovascular Diseases

The modulation of TRPC6 channels suggests therapeutic avenues for treating cardiovascular conditions, including hypertension and ischemic heart disease. By influencing calcium influx through these channels, the compound may help regulate vascular tone and improve cardiac function .

Neurological Disorders

Emerging research indicates that derivatives of this compound could be explored for neurological applications due to their ability to cross the blood-brain barrier and interact with central nervous system targets. This could be particularly relevant for conditions like depression or anxiety, where modulation of specific neurotransmitter systems is beneficial.

In Vitro Studies

In vitro studies have demonstrated that (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone effectively inhibits TRPC6 activity in cultured pulmonary artery smooth muscle cells (PASMCs). These findings suggest that the compound can reduce abnormal cell proliferation associated with PAH .

In Vivo Models

In vivo experiments using animal models have shown that administration of this compound leads to reduced pulmonary artery pressure and improved right ventricular function, indicating its potential efficacy in treating PAH . These results support further investigation into its clinical applications.

Data Tables

Application AreaPotential Use CasesMechanism of Action
Cardiovascular DiseasesTreatment of PAH, hypertensionTRPC6 modulation
CancermTOR inhibitionSuppression of tumor growth
Neurological DisordersPotential treatment for depression/anxietyCNS target interaction

作用机制

The mechanism by which (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Key Structural Modifications and Their Implications

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Effects
(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone 6-Amino, 3-(piperidin-1-yl)methanone ~217.27 Moderate polarity, hydrogen-bond capacity
NSC343344 () 3-(Thiophen-2-yl)methanone ~205.28 Increased hydrophobicity, π-π interactions
(2-Ethylpiperidin-1-yl)(6-methylpyridin-3-yl)methanone () 6-Methyl, 2-ethylpiperidine ~258.37 Enhanced lipophilicity, steric hindrance
(6-Amino-pyridin-3-yl)-{4-[6-(2-fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-methanone () Complex pyrimidinyloxy and methanesulfonyl substituents ~603.58 High molecular weight, potential kinase inhibition
(2-(6-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone () Cyclopropylamino, phenyl substituents ~349.45 Rigidity from cyclopropyl, mixed binding modes

Structure-Activity Relationship (SAR) Insights

  • Amino Group vs. This suggests the amino-piperidine group in the parent compound may enhance target affinity in enzymes reliant on polar interactions.
  • This contrasts with the parent compound’s amino group, which may enhance aqueous solubility (~25–50 mg/mL) .
  • Complex Derivatives () : The addition of methanesulfonyl and pyrimidinyloxy groups in patent-derived analogs significantly increases steric bulk and molecular weight, likely shifting activity toward kinase targets (e.g., MAPK or PI3K pathways) due to improved shape complementarity .

生物活性

(6-Aminopyridin-3-yl)(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 6-aminopyridine moiety linked to a piperidine ring via a methanone group. Its molecular formula is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of approximately 220.27 g/mol. The presence of both nitrogen-containing heterocycles contributes to its biological reactivity and interaction with various biological targets.

Biological Activity Overview

Research indicates that (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone exhibits promising biological activities, particularly as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is involved in pain perception and inflammatory responses. This section summarizes key findings from various studies:

Table 1: Summary of Biological Activities

Activity TypeDescription
TRPV4 Antagonism Modulates pain pathways, showing potential for chronic pain management.
Anticancer Potential Inhibits specific kinases involved in cancer cell proliferation .
Enzyme Inhibition Demonstrates selective inhibition against various enzymes.

The mechanism by which (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone exerts its effects primarily involves its interaction with TRPV4 channels and other molecular targets. The compound binds to these channels, inhibiting their activity and thus modulating pain signaling pathways. Additionally, it has shown potential in inhibiting kinases such as mTOR , which plays a critical role in cellular growth and metabolism.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of (6-Aminopyridin-3-yl)(piperidin-1-yl)methanone derivatives, yielding important insights into their efficacy and safety profiles:

  • Pain Management Studies : A study demonstrated that derivatives of this compound effectively reduced pain responses in animal models by antagonizing TRPV4 channels, suggesting its utility in developing new analgesics.
  • Anticancer Activity : Research indicated that certain derivatives possess potent inhibitory activity against kinases involved in cancer progression, with IC50 values in the nanomolar range. For instance, one derivative showed an IC50 of 219 nM against PLK1 kinase, highlighting its potential as an anticancer agent .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed variations in bioavailability among different analogs, with some exhibiting improved stability and plasma exposure compared to earlier compounds .

Table 2: Pharmacokinetic Properties

CompoundBioavailability (%)Half-Life (min)Key Findings
Compound 15430Limited oral bioavailability
Compound 27017.7Improved stability compared to Compound 1
Compound 36525Enhanced mTOR inhibitory activity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。